6-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide typically involves the reaction of 6-methylpyridazin-3-amine with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrobromide salt form .
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
6-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide include other pyridazinamine derivatives and piperidine-containing compounds .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the pyridazine and piperidine moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biologische Aktivität
6-Methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide, with the CAS number 1315365-29-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | CHBrN |
Molecular Weight | 354.08 g/mol |
CAS Number | 1315365-29-7 |
IUPAC Name | This compound |
The mechanism of action for this compound involves its interaction with specific molecular targets, including various enzymes and receptors. The compound has been shown to modulate signaling pathways associated with cell proliferation and survival, particularly through interactions with protein kinases such as Akt (Protein Kinase B) .
In Vitro Studies
In vitro studies have highlighted the compound's potential as a kinase inhibitor. For instance, it has demonstrated activity against various cancer cell lines, suggesting that it may inhibit tumor growth by targeting critical pathways involved in cell cycle regulation and apoptosis .
In Vivo Studies
Research involving animal models has indicated that this compound can effectively reduce tumor size in xenograft models. The administration of this compound resulted in significant inhibition of tumor growth at well-tolerated doses, showcasing its potential as an anticancer agent .
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound in a mouse model bearing human cancer xenografts. The results showed a dose-dependent reduction in tumor volume, with a notable decrease observed at doses of 20 mg/kg administered orally for two weeks. Histological analysis revealed reduced proliferation markers in treated tumors compared to controls.
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the compound's biological activity. It was found that treatment with this pyridazine derivative led to the downregulation of key signaling pathways involved in oncogenesis, particularly the PI3K/Akt/mTOR pathway. This downregulation correlated with increased apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Activity Type | Selectivity |
---|---|---|
N-methyl-N-(piperidin-4-yl)pyridazin-3-amine | Moderate kinase inhibitor | Lower selectivity |
4-Amino-pyrimidine derivatives | Antiviral and anticancer | High selectivity |
6-Methyl-N-(piperidin-4-yl)pyridazin-3-amines | Broad-spectrum activity | High selectivity |
Eigenschaften
IUPAC Name |
6-methyl-N-piperidin-4-ylpyridazin-3-amine;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2BrH/c1-8-2-3-10(14-13-8)12-9-4-6-11-7-5-9;;/h2-3,9,11H,4-7H2,1H3,(H,12,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMAPUOLWDMWLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2CCNCC2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.